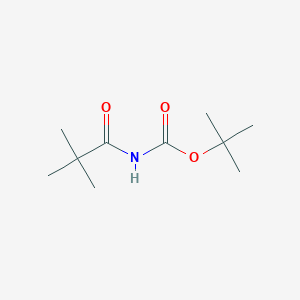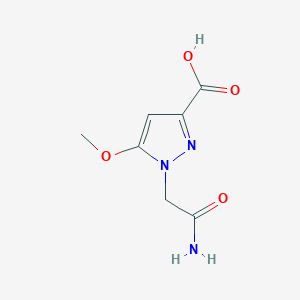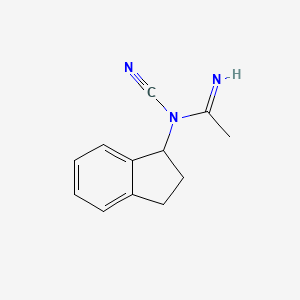
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-1H-inden-5-yl)acetamide
- N-(1,2,3,4-Tetrahydro-1-naphthyl)acetamide
- N-(2,3-Dihydro-1H-inden-1-yl)adenosine
Uniqueness
N-Cyano-N-(2,3-dihydro-1H-inden-1-yl)acetimidamide is unique due to the presence of both the cyano and acetimidamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities .
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
N-cyano-N-(2,3-dihydro-1H-inden-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H13N3/c1-9(14)15(8-13)12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,6-7H2,1H3 |
InChIキー |
QYSTYYBEHHJGCC-UHFFFAOYSA-N |
正規SMILES |
CC(=N)N(C#N)C1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


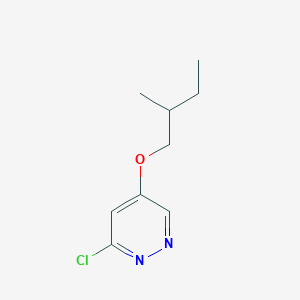
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)

![Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
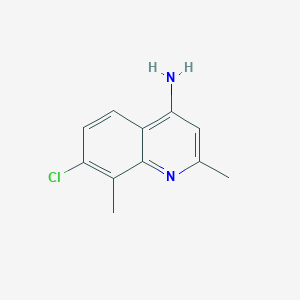
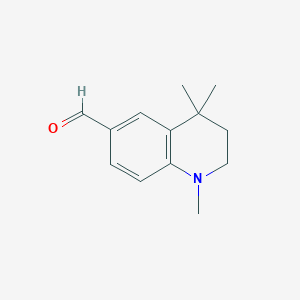
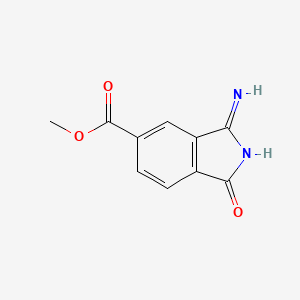
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
